2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate
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Overview
Description
Preparation Methods
The synthesis of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves several steps:
Preparation of 2-Cyano-4-nitroaniline: This is achieved through the nitration of 2-cyanoaniline.
Diazotization: The 2-Cyano-4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with N-ethylanilinoethyltrimethylammonium methyl sulfate to produce the final compound.
Chemical Reactions Analysis
2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different nitro and cyano derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: In biological research, it is used for staining tissues and cells, aiding in microscopic examinations.
Mechanism of Action
The mechanism of action of 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate involves its interaction with biological molecules through electrostatic and hydrophobic interactions. The azo group allows it to form stable complexes with various substrates, making it effective in staining and binding applications .
Comparison with Similar Compounds
Compared to other cationic dyes, 2-4-(2-Cyano-4-nitrophenyl)azophenylethylaminoethyltrimethylammonium methyl sulphate is unique due to its specific azo and cyano functional groups, which provide distinct color properties and reactivity. Similar compounds include:
- Cationic Red 5BL
- Astrazon Red 5BL
- Basic Red 24
These compounds share similar applications but differ in their specific chemical structures and properties.
Properties
Molecular Formula |
C21H28N6O6S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[1-[4-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C20H25N6O2.CH4O4S/c1-15(22-11-12-26(2,3)4)16-5-7-18(8-6-16)23-24-20-10-9-19(25(27)28)13-17(20)14-21;1-5-6(2,3)4/h5-10,13,15,22H,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JCDCIALIGLFFJI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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